molecular formula C11H22N2 B13640821 n-(3-(Piperidin-1-yl)propyl)cyclopropanamine

n-(3-(Piperidin-1-yl)propyl)cyclopropanamine

Cat. No.: B13640821
M. Wt: 182.31 g/mol
InChI Key: WAFKTLOEBXCNQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(piperidin-1-yl)propyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperidine moiety is known to interact with various biological targets, making it a candidate for drug discovery .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their analgesic, antipsychotic, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .

Mechanism of Action

The mechanism of action of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to receptor sites, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(3-piperidin-1-ylpropyl)cyclopropanamine

InChI

InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-4-7-12-11-5-6-11/h11-12H,1-10H2

InChI Key

WAFKTLOEBXCNQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2CC2

Origin of Product

United States

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